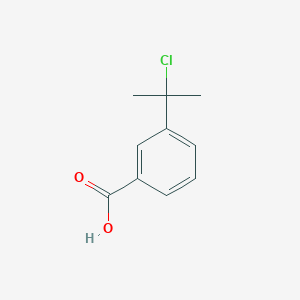![molecular formula C20H19NO4S B14563316 N-[4-(Benzyloxy)-3-methoxyphenyl]benzenesulfonamide CAS No. 62035-70-5](/img/structure/B14563316.png)
N-[4-(Benzyloxy)-3-methoxyphenyl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of N-[4-(Benzyloxy)-3-methoxyphenyl]benzenesulfonamide typically involves several steps. One common method includes the benzylation of 4-hydroxy-3-methoxyphenylacetic acid to form 4-benzyloxy-3-methoxyphenylacetic acid . This intermediate can then be further reacted with appropriate sulfonamide reagents under controlled conditions to yield the final product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
N-[4-(Benzyloxy)-3-methoxyphenyl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to amines under specific conditions.
Substitution: The benzyloxy and methoxy groups can be substituted with other functional groups using appropriate reagents.
Scientific Research Applications
N-[4-(Benzyloxy)-3-methoxyphenyl]benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an anticancer and antimicrobial agent.
Materials Science: The compound’s unique structural properties make it suitable for use in the synthesis of advanced materials, such as polymers and nanomaterials.
Biological Research: It can be used as a tool to study enzyme inhibition and protein interactions, providing insights into various biological processes.
Mechanism of Action
The mechanism of action of N-[4-(Benzyloxy)-3-methoxyphenyl]benzenesulfonamide primarily involves the inhibition of specific enzymes, such as carbonic anhydrase IX. By binding to the active site of the enzyme, the compound prevents its normal function, leading to a decrease in tumor cell proliferation and survival . This inhibition can also affect other molecular pathways involved in cell metabolism and pH regulation.
Comparison with Similar Compounds
N-[4-(Benzyloxy)-3-methoxyphenyl]benzenesulfonamide can be compared with other benzenesulfonamide derivatives, such as:
4-Benzyloxy-3-methoxyphenylacetic acid: This compound shares a similar benzyloxy and methoxy substitution pattern but differs in its functional groups and overall reactivity.
4-Benzyloxy-3-methoxybenzaldehyde: Another related compound, which is used in the synthesis of various derivatives and has applications in organic synthesis.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
62035-70-5 |
|---|---|
Molecular Formula |
C20H19NO4S |
Molecular Weight |
369.4 g/mol |
IUPAC Name |
N-(3-methoxy-4-phenylmethoxyphenyl)benzenesulfonamide |
InChI |
InChI=1S/C20H19NO4S/c1-24-20-14-17(21-26(22,23)18-10-6-3-7-11-18)12-13-19(20)25-15-16-8-4-2-5-9-16/h2-14,21H,15H2,1H3 |
InChI Key |
NTBAUQXQPTUTHV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)NS(=O)(=O)C2=CC=CC=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




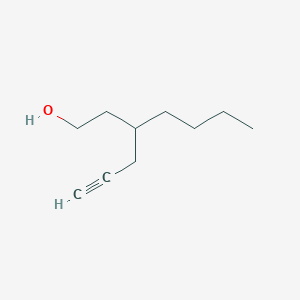
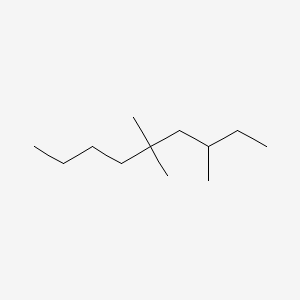
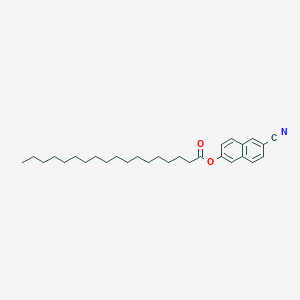
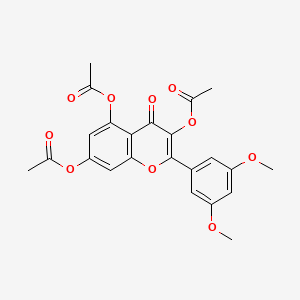
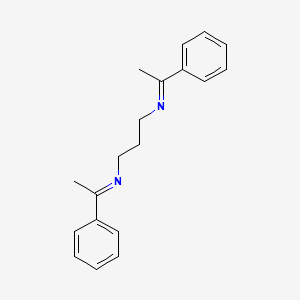

![1,1'-[3-(Diphenylmethylidene)penta-1,4-diyne-1,5-diyl]dibenzene](/img/structure/B14563273.png)
![2-Azoniaspiro[4.5]decane, 2-methyl-2-(1-methylethyl)-, iodide](/img/structure/B14563275.png)
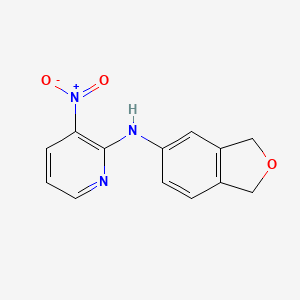
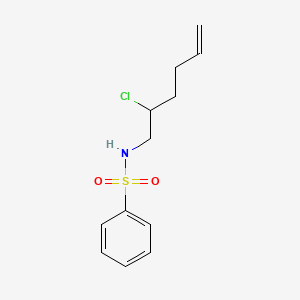
![2-Thiazolamine, N-[(4-nitrophenyl)methylene]-](/img/structure/B14563305.png)
